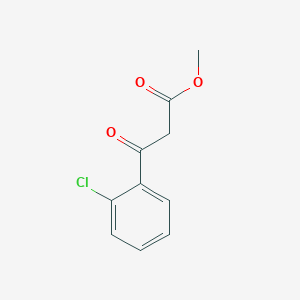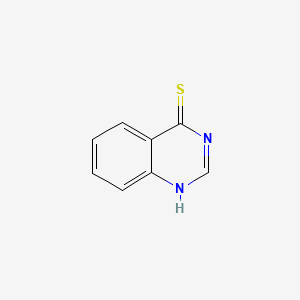![molecular formula C13H19ClN2O B1300870 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine CAS No. 40987-20-0](/img/structure/B1300870.png)
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceutical agents.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including alkylation, cyclization, and functional group transformations. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms . Another example is the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclocondensation using SO4^2−/Y2O3 as a catalyst . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques. Single-crystal X-ray analysis can reveal polymorphism and hydrogen-bonding networks in crystalline forms . Spectral characterization, including IR, 1H NMR, 13C NMR, and mass spectrometry, is used to confirm the chemical structures of synthesized compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution leads to the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . The Mannich reaction is another example, where isoxazolines are reacted with N-methyl piperazine to produce desired piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of substituents like chlorine or methyl groups can affect these properties. For instance, the introduction of a chlorine atom to the methyl-phenoxy moiety was found to decrease the antioxidant properties of certain 1-(phenoxyethyl)-piperazine derivatives . The binding affinity to receptors and the pharmacological profile can also be significantly altered by structural modifications, as seen in the study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives .
Applications De Recherche Scientifique
Anti-mycobacterial Activity
Piperazine derivatives have demonstrated significant medicinal importance due to their diverse pharmacological activities. Among these, certain piperazine compounds have been identified for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural role of piperazine as a core building block in these compounds suggests its potential in developing effective anti-mycobacterial agents. Design, structure-activity relationships (SAR), and the rationale behind these compounds are crucial for medicinal chemists aiming to create safer, selective, and cost-effective treatments for tuberculosis (Girase et al., 2020).
Therapeutic Uses and Molecular Design
Piperazine is a versatile heterocycle found in various therapeutic drugs, including those with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Its ability to be modified, particularly through changes in the substitution pattern on the piperazine nucleus, allows for significant variations in the medicinal potential of resultant molecules. This adaptability makes piperazine a valuable scaffold in drug discovery, offering insights into molecular design and the potential for creating novel therapeutic agents across a range of diseases (Rathi et al., 2016).
DNA Binding and Radioprotection
The synthetic dye Hoechst 33258, a piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property, along with its penetration into cells, makes Hoechst 33258 and its analogs useful for DNA staining in biological research. Beyond staining, these compounds also find applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Tuberculosis Treatment Development
Macozinone, a piperazine-benzothiazinone derivative known as PBTZ169, is currently under clinical investigation for treating tuberculosis (TB). Its mechanism involves targeting decaprenylphospohoryl ribose oxidase DprE1, essential for synthesizing arabinan polymers in the cell wall of the TB pathogen, Mycobacterium tuberculosis. Early clinical studies suggest optimism for its development into more efficient TB drug regimens, highlighting the potential of piperazine derivatives in addressing global health challenges (Makarov & Mikušová, 2020).
Broad Pharmaceutical Applications
Piperazine and its analogs, including morpholine, exhibit a wide spectrum of pharmaceutical applications. Recent scientific efforts have focused on synthesizing new derivatives and exploring their potent pharmacophoric activities. These investigations reveal the current trends in the synthesis of piperazine and morpholine analogs and their significant pharmacological potential, underscoring the versatility and broad applicability of these compounds in medicinal chemistry (Mohammed et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGZHROTCNZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)
![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)
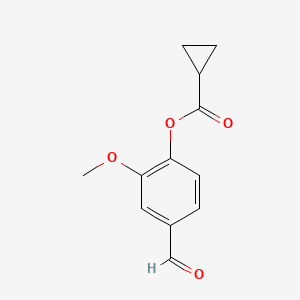
![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

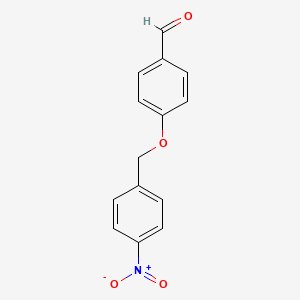


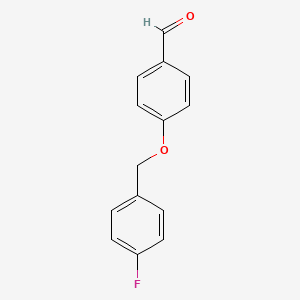
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)
